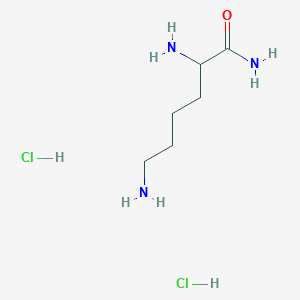
L-Methionine methyl ester hydrochloride
概要
説明
メチオニンメチルエステル塩酸塩は、化学式CH3SCH2CH2CH(NH2)COOCH3 · HClの化学化合物です。これは、カルボキシル基がメタノールでエステル化されたアミノ酸メチオニンの誘導体であり、塩酸塩として存在します。この化合物は、ペプチド合成および有機合成における構成単位として一般的に使用されています .
準備方法
合成経路および反応条件
メチオニンメチルエステル塩酸塩は、塩酸の存在下でメチオニンをメタノールと反応させることによって合成できます。反応は通常、塩酸によって提供される酸性環境によって促進されるメチオニンのカルボキシル基のメタノールによるエステル化を含みます。反応は室温で行われ、エステル化生成物を塩酸塩として得ます .
工業的生産方法
工業的な設定では、メチオニンメチルエステル塩酸塩の生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、メチオニンとメタノールを塩酸と制御された条件下で組み合わせる大きな反応器の使用が含まれます。次に、反応混合物を精製して目的の生成物を単離し、その後乾燥させて使用するために包装されます .
化学反応の分析
反応の種類
メチオニンメチルエステル塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: メチオニン側鎖の硫黄原子は、スルホキシドおよびスルホンを形成するように酸化される可能性があります。
還元: エステル基は、対応するアルコールに還元できます。
置換: アミノ基は、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬を穏やかな条件下で使用して、硫黄原子を酸化できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムを使用して、エステル基を還元できます。
置換: アミンまたはチオールなどのさまざまな求核剤は、適切な条件下でアミノ基と反応できます。
形成される主要な生成物
酸化: メチオニンスルホキシドメチルエステル塩酸塩およびメチオニンスルホンメチルエステル塩酸塩。
還元: メチオニンメチルアルコール塩酸塩。
科学研究への応用
メチオニンメチルエステル塩酸塩は、科学研究において幅広い用途を持っています。
化学: 有機合成およびペプチド合成における構成単位として使用されます。
生物学: さまざまな生物学的に活性な分子の合成の前駆体として役立ちます。
医学: 医薬品の開発およびメチオニン代謝を研究するための研究ツールとして使用されます。
科学的研究の応用
Methionine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It serves as a precursor for the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a research tool to study methionine metabolism.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用機序
メチオニンメチルエステル塩酸塩は、主にメチオニン誘導体としての役割を通じて効果を発揮します。生物系では、メチオニンを放出して加水分解される可能性があり、メチオニンはタンパク質合成、メチル化反応、およびその他の重要な生体分子の合成に関与する必須アミノ酸です。この化合物は、官能基のためにさまざまな化学反応にも参加することができ、研究および産業用途における汎用性に貢献します .
類似の化合物との比較
類似の化合物
- グリシンメチルエステル塩酸塩
- L-アラニンメチルエステル塩酸塩
- L-セリンメチルエステル塩酸塩
- L-バリンメチルエステル塩酸塩
- L-チロシンメチルエステル塩酸塩
独自性
メチオニンメチルエステル塩酸塩は、側鎖に硫黄原子が存在するためにユニークです。これは、他のアミノ酸メチルエステルとは異なる化学的特性を付与します。この硫黄原子は、他のアミノ酸誘導体では不可能な特定の酸化および還元反応を可能にします。さらに、メチオニンはさまざまな生物学的に重要な分子の前駆体としての役割を果たし、他の類似の化合物とはさらに区別されます .
類似化合物との比較
Similar Compounds
- Glycine methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Serine methyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Tyrosine methyl ester hydrochloride
Uniqueness
Methionine methyl ester hydrochloride is unique due to the presence of the sulfur atom in its side chain, which imparts distinct chemical properties compared to other amino acid methyl esters. This sulfur atom allows for specific oxidation and reduction reactions that are not possible with other amino acid derivatives. Additionally, methionine’s role as a precursor for various biologically important molecules further distinguishes it from other similar compounds .
特性
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-18-1 | |
| Record name | L-Methionine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?
A1: this compound has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from this compound, implicitly confirming its structure.
Q2: How stable is this compound under various conditions?
A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that this compound effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.
Q3: Are there any studies on the catalytic properties and applications of this compound?
A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize this compound with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)





